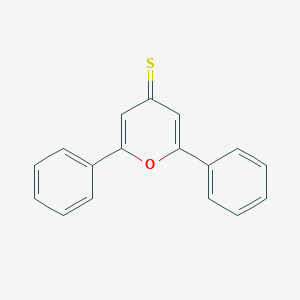
2,6-Diphenylpyran-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenylpyran-4-thione (DPT) is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. DPT is a heterocyclic compound that contains a pyran ring with two phenyl rings attached to it. The compound has been studied extensively for its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2,6-Diphenylpyran-4-thione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. 2,6-Diphenylpyran-4-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
2,6-Diphenylpyran-4-thione has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of inflammatory diseases. 2,6-Diphenylpyran-4-thione has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress. In addition, 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,6-Diphenylpyran-4-thione in lab experiments is its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities, which make it a valuable tool for studying the mechanisms of these diseases. However, one of the limitations of using 2,6-Diphenylpyran-4-thione in lab experiments is its potential toxicity. The compound has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,6-Diphenylpyran-4-thione. One area of research is the development of new synthetic methods for 2,6-Diphenylpyran-4-thione. Another area of research is the elucidation of the mechanism of action of 2,6-Diphenylpyran-4-thione. Further studies are needed to determine the specific enzymes and genes that are targeted by 2,6-Diphenylpyran-4-thione. In addition, future research could focus on the development of new derivatives of 2,6-Diphenylpyran-4-thione with improved biological activities and reduced toxicity.
Conclusion:
In conclusion, 2,6-Diphenylpyran-4-thione is a sulfur-containing organic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. The compound has been found to exhibit anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, the potential toxicity of 2,6-Diphenylpyran-4-thione at high concentrations may limit its use in certain experiments. Future research could focus on the development of new synthetic methods for 2,6-Diphenylpyran-4-thione, elucidation of the mechanism of action, and the development of new derivatives with improved biological activities and reduced toxicity.
Métodos De Síntesis
2,6-Diphenylpyran-4-thione can be synthesized by the reaction of 2-hydroxyacetophenone with elemental sulfur and phenylboronic acid in the presence of a base. The reaction yields 2,6-Diphenylpyran-4-thione as a yellow crystalline solid with a melting point of 267-269°C. The purity of the compound can be confirmed by NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
2,6-Diphenylpyran-4-thione has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral activities. 2,6-Diphenylpyran-4-thione has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2.
Propiedades
Número CAS |
1029-95-4 |
|---|---|
Nombre del producto |
2,6-Diphenylpyran-4-thione |
Fórmula molecular |
C17H12OS |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2,6-diphenylpyran-4-thione |
InChI |
InChI=1S/C17H12OS/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14/h1-12H |
Clave InChI |
OKTBDSGUQCPPJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=S)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



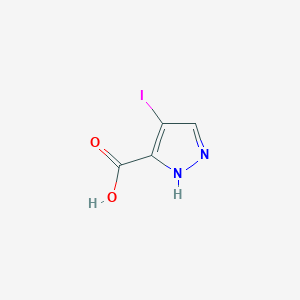
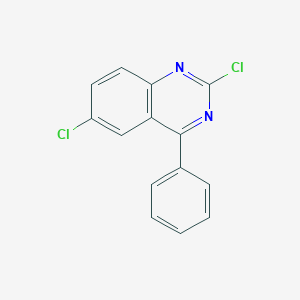
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
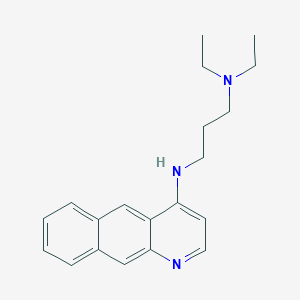
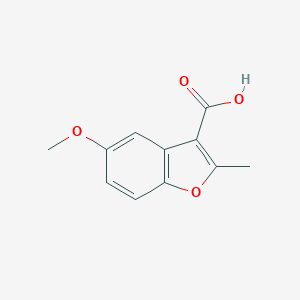
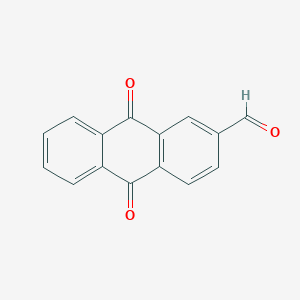
![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
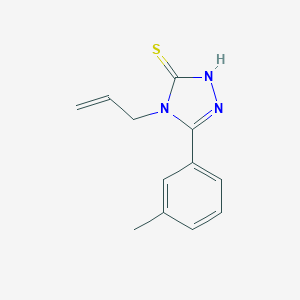
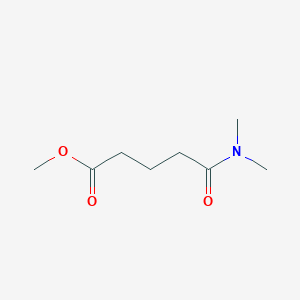
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
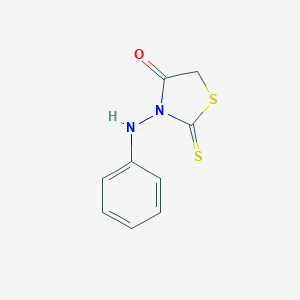
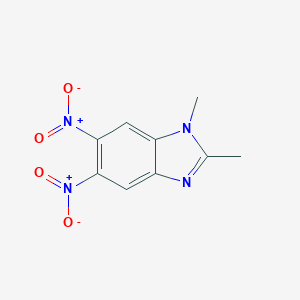
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)